molecular formula C23H15ClFN3O B2952502 3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 932488-68-1

3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2952502
CAS No.: 932488-68-1
M. Wt: 403.84
InChI Key: MAMMBOJCECFERY-UHFFFAOYSA-N
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Description

This heterocyclic compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole and quinoline system. Key substituents include:

  • 3-position: 4-Chlorophenyl group (electron-withdrawing, enhancing metabolic stability).
  • 1-position: 3-Fluorophenyl group (modulates lipophilicity and receptor interactions).
  • 8-position: Methoxy group (influences solubility and electronic distribution).

The structural complexity of this compound allows for tailored interactions with biological targets, such as cyclooxygenase-2 (COX-2) or GABA receptors .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN3O/c1-29-18-9-10-21-19(12-18)23-20(13-26-21)22(14-5-7-15(24)8-6-14)27-28(23)17-4-2-3-16(25)11-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMMBOJCECFERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Anticancer Activity

Several studies have indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.59 µM against MCF7 breast cancer cells, suggesting potent cytotoxicity . The presence of halogenated phenyl groups (like chlorophenyl and fluorophenyl) is believed to enhance the biological activity of these compounds by improving their interaction with cellular targets.

Antimicrobial Properties

Research has shown that compounds with similar structures possess antimicrobial activity. For example, a derivative exhibited an inhibition zone (IZ) ranging from 16 to 26 mm against various bacterial strains . This suggests that the target compound may also exhibit significant antimicrobial properties.

Selectivity and Toxicity

In evaluating selectivity, one study reported that certain derivatives displayed low cytotoxicity in normal cell lines while maintaining high activity against cancerous cells. The selectivity index was noted to be higher than 25-fold in some cases, indicating a favorable therapeutic window .

Summary of Biological Activities

Activity Type Description IC50/IZ
Anticancer Significant cytotoxicity against MCF7 breast cancer cellsIC50 = 0.59 µM
Antimicrobial Effective against various bacterial strainsIZ = 16-26 mm
Selectivity High selectivity index in normal vs. cancerous cells>25-fold

Study 1: Anticancer Efficacy

A study focused on a series of pyrazoloquinoline derivatives found that modifications on the phenyl rings significantly affected their anticancer activity. The compound with a 4-chlorophenyl group showed enhanced activity compared to unsubstituted analogs, reinforcing the importance of structural modifications in drug design .

Study 2: Antimicrobial Screening

Another research effort screened several pyrazoloquinoline derivatives for antimicrobial properties. The findings indicated that compounds with halogenated phenyl groups exhibited superior antimicrobial activity compared to their non-halogenated counterparts, suggesting that these substitutions play a crucial role in enhancing biological efficacy .

Comparison with Similar Compounds

Structural Implications :

  • [3,4-b] isomers .

Pharmacological and Physicochemical Comparisons

Anti-Inflammatory Activity

  • Ethyl 5-amino-1-[2-(4-chlorophenyl)-6-methoxyquinoline-4-carbonyl]-1H-pyrazole-4-carboxylate: COX-2 IC50 = 0.26 µM .
  • Target Compound : Predicted COX-2 inhibition due to 8-methoxy and 4-chlorophenyl groups (similar to derivatives) but lacks direct activity data .

Physicochemical Properties

  • LogP : The target compound’s logP is estimated to be ~4.2 (vs. 4.8 for the ethoxy analog in ), suggesting better aqueous solubility .
  • Thermal Stability: Pyrazolo[4,3-c]quinolines generally decompose above 250°C, consistent with analogs in and .

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